
2,7-Dibromo-9,9-difluoro-9H-fluorene
Übersicht
Beschreibung
2,7-Dibromo-9,9-difluoro-9H-fluorene is a compound that finds its application as an intermediate for polymeric light-emitting diodes and as an OLED material because of their pure blue emission and efficient electroluminescence coupled with a high charge-carrier mobility and good process ability . It is a halogenated polycyclic aromatic compound .
Molecular Structure Analysis
The molecular structure of 2,7-Dibromo-9,9-difluoro-9H-fluorene is planar . The InChI code for this compound is1S/C13H6Br2F2/c14-7-1-3-9-10-4-2-8 (15)6-12 (10)13 (16,17)11 (9)5-7/h1-6H . Physical And Chemical Properties Analysis
The molecular weight of 2,7-Dibromo-9,9-difluoro-9H-fluorene is 359.99 g/mol . It has a XLogP3-AA value of 5.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Organic Semiconducting Polymers
- Specific Scientific Field : Material Science, specifically Organic Semiconducting Polymers .
- Summary of the Application : “2,7-Dibromo-9,9-difluoro-9H-fluorene” is used as a precursor to a number of organic semiconducting polymers .
- Results or Outcomes : The resulting organic semiconducting polymers have potential applications in Organic Photovoltaics (OPV) and other electronic devices .
Organic Light Emitting Devices (OLEDs)
- Specific Scientific Field : Material Science, specifically Organic Light Emitting Devices (OLEDs) .
- Summary of the Application : “2,7-Dibromo-9,9-difluoro-9H-fluorene” is used as a template for the N-carbazole capped oligofluorenes .
- Methods of Application : The compound is used in the synthesis of conjugated polymers, such as poly [9,9?-bis (6??-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-] .
- Results or Outcomes : The resulting materials show potential as hole-transporting materials for OLEDs .
Synthesis of Polyhalogenated Dibenzochrysenes
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one”, a derivative of “2,7-Dibromo-9,9-difluoro-9H-fluorene”, is used as a starting material for the synthesis of polyhalogenated dibenzochrysenes .
- Methods of Application : The compound is converted to 3,14-dibromo-4,13-difluorodibenzo [ g, p ]chrysene through a novel strategy .
- Results or Outcomes : The resulting polyhalogenated dibenzochrysenes have potential applications in various fields, although the specific outcomes are not detailed in the source .
Preparation of Blue Photoluminescent Unsymmetrically Substituted Polyfluorene
- Specific Scientific Field : Material Science .
- Summary of the Application : “2,7-Dibromo-9,9-difluoro-9H-fluorene” is used in the preparation of blue photoluminescent unsymmetrically substituted polyfluorene .
- Methods of Application : The exact methods of application are not specified in the source, but it typically involves chemical reactions to form the desired polymers .
- Results or Outcomes : The resulting blue photoluminescent unsymmetrically substituted polyfluorene has potential applications in various optoelectronic devices .
Synthesis of Polyhalogenated Dibenzochrysenes
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one”, a derivative of “2,7-Dibromo-9,9-difluoro-9H-fluorene”, is used as a starting material for the synthesis of polyhalogenated dibenzochrysenes .
- Methods of Application : The compound is converted to 3,14-dibromo-4,13-difluorodibenzo [ g, p ]chrysene through a novel strategy .
- Results or Outcomes : The resulting polyhalogenated dibenzochrysenes have potential applications in various fields, although the specific outcomes are not detailed in the source .
Preparation of Blue Photoluminescent Unsymmetrically Substituted Polyfluorene
- Specific Scientific Field : Material Science .
- Summary of the Application : “2,7-Dibromo-9,9-difluoro-9H-fluorene” is used in the preparation of blue photoluminescent unsymmetrically substituted polyfluorene .
- Methods of Application : The exact methods of application are not specified in the source, but it typically involves chemical reactions to form the desired polymers .
- Results or Outcomes : The resulting blue photoluminescent unsymmetrically substituted polyfluorene has potential applications in various optoelectronic devices .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,7-dibromo-9,9-difluorofluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2F2/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16,17)11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRVPZLDBPKHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9,9-difluoro-9H-fluorene | |
CAS RN |
1229603-71-7 | |
| Record name | 2,7-Dibromo-9,9-difluorofluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



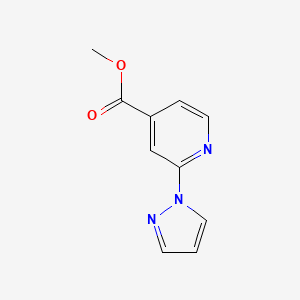
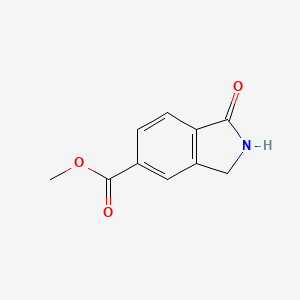
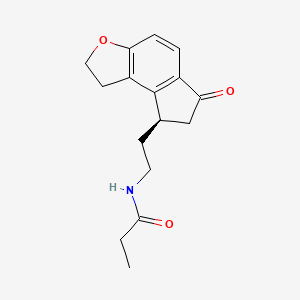
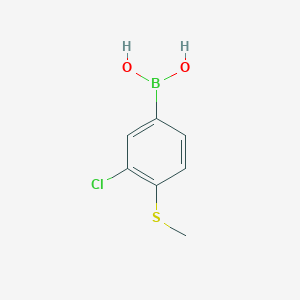
![1,4-Dioxaspiro[4.4]nonan-7-ylmethanamine](/img/structure/B1429180.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B1429181.png)
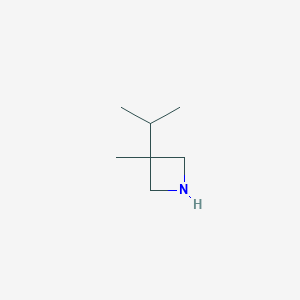
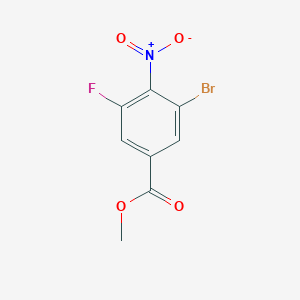
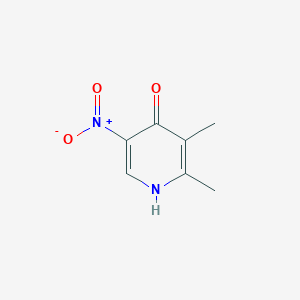
![2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1429185.png)


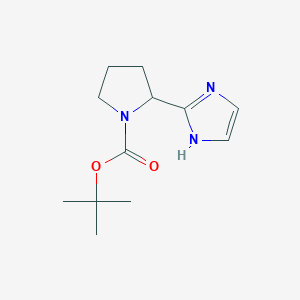
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429193.png)